Pheromonotropin (pseudaletia separata)
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Overview
Description
Pheromonotropin (Pseudaletia separata) is a neuropeptide belonging to the PK/PBAN family. It is a C-terminal pentapeptide FXPRL-amide pheromone of the armyworm (Pseudaletia separata). This compound plays a crucial role in stimulating sex pheromone biosynthesis in moths, mediating feeding behaviors, development processes such as embryonic diapause, pupal diapause, and pupation, and enhancing defense mechanisms against natural enemy insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pheromonotropin (Pseudaletia separata) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT).
Industrial Production Methods: Industrial production of Pheromonotropin (Pseudaletia separata) involves large-scale SPPS techniques. Automated peptide synthesizers are employed to ensure high yield and purity. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions: Pheromonotropin (Pseudaletia separata) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), ethanedithiol (EDT)
Major Products: The major product formed from these reactions is the desired peptide sequence of Pheromonotropin (Pseudaletia separata).
Scientific Research Applications
Pheromonotropin (Pseudaletia separata) has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and characterization techniques.
Biology: It plays a significant role in understanding the regulation of sex pheromone biosynthesis in moths and other insects.
Medicine: Research on Pheromonotropin (Pseudaletia separata) contributes to the development of novel insect control strategies, potentially reducing the reliance on chemical insecticides.
Industry: It is used in the production of pheromone-based pest control products, providing an environmentally friendly alternative to traditional insecticides
Mechanism of Action
Pheromonotropin (Pseudaletia separata) exerts its effects by binding to a G protein-coupled receptor (PBAN receptor) on the surface of pheromone gland cells. Activation of the PBAN receptor triggers a signal transduction cascade involving the influx of extracellular calcium ions (Ca²⁺). This cascade drives the concerted action of multiple enzymatic steps, including chain-shortening, desaturation, and fatty acyl reduction, leading to the synthesis of species-specific pheromone blends .
Comparison with Similar Compounds
Pheromonotropin (Pseudaletia separata) is unique due to its specific role in stimulating sex pheromone biosynthesis in the armyworm. Similar compounds include:
Pheromone Biosynthesis Activating Neuropeptide (PBAN): Found in various moth species, PBAN shares a similar C-terminal pentapeptide sequence and function.
Diapause Hormone (DH): Found in Bombyx mori, DH shares homology with Pheromonotropin and regulates diapause in insects.
Pyrokinins: A family of myotropic peptides with similar C-terminal sequences, involved in various physiological processes in insects
Pheromonotropin (Pseudaletia separata) stands out due to its specific role in the armyworm and its unique sequence, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C101H155N25O30 |
---|---|
Molecular Weight |
2199.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H155N25O30/c1-51(2)42-65(83(106)139)114-85(141)62(28-20-40-109-101(107)108)112-97(153)74-29-21-41-126(74)100(156)82(55(9)128)125-94(150)69(45-57-24-14-11-15-25-57)116-87(143)64(35-37-77(133)134)113-98(154)80(53(5)6)124-95(151)70(47-75(105)130)118-86(142)63(34-36-76(131)132)111-90(146)68(44-56-22-12-10-13-23-56)121-99(155)81(54(7)8)123-88(144)61(27-17-19-39-103)110-92(148)71(48-78(135)136)120-93(149)72(49-79(137)138)119-91(147)67(46-58-30-32-59(129)33-31-58)117-96(152)73(50-127)122-89(145)66(43-52(3)4)115-84(140)60(104)26-16-18-38-102/h10-15,22-25,30-33,51-55,60-74,80-82,127-129H,16-21,26-29,34-50,102-104H2,1-9H3,(H2,105,130)(H2,106,139)(H,110,148)(H,111,146)(H,112,153)(H,113,154)(H,114,141)(H,115,140)(H,116,143)(H,117,152)(H,118,142)(H,119,147)(H,120,149)(H,121,155)(H,122,145)(H,123,144)(H,124,151)(H,125,150)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H4,107,108,109)/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,80+,81+,82+/m1/s1 |
InChI Key |
JEJYDQGJLNREFP-STCZQTAKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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